(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclohepta[c]pyridazin ring system. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and other areas. Its structural complexity and the presence of functional groups make it a subject of ongoing research.
The compound can be synthesized through various chemical pathways that involve multiple steps starting from readily available precursors. It is related to other pyridazine derivatives, which have been studied for their biological activities and potential therapeutic applications.
This compound falls under the category of heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities. Heterocycles are compounds containing rings that include atoms other than carbon, such as nitrogen, oxygen, or sulfur.
The synthesis of (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid typically involves several key steps:
The synthesis may utilize techniques such as refluxing in solvents like acetic acid or employing high-pressure reactors to enhance yield and efficiency. For example, ammonium acetate-mediated cyclocondensation has been explored as a method to facilitate these reactions under controlled conditions .
The molecular formula for (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid is , with a molecular weight of 298.34 g/mol. The structure features a cycloheptapyridazine ring with an oxo group and an acetic acid side chain.
Key structural data includes:
The compound can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and choice of solvent to optimize yields and selectivity .
The mechanism of action for (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid involves its interaction with biological targets such as enzymes or receptors. It may inhibit enzymatic activity or modulate receptor functions leading to alterations in cellular pathways that could result in therapeutic effects.
The compound is typically characterized by:
Relevant chemical properties include:
Further studies are required to elucidate detailed physical properties such as boiling point and solubility profiles.
(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid has potential applications in:
Pyridazine (1,2-diazine) represents a privileged nitrogen-containing heterocyclic scaffold in drug discovery due to its unique physicochemical properties and bioisosteric relationships. The presence of two adjacent nitrogen atoms within the six-membered ring creates a strong dipole moment (~3.9 D), enhancing water solubility and influencing molecular recognition patterns. Pyridazine derivatives frequently exhibit diverse pharmacological activities, including antihypertensive, antidepressant, anticonvulsant, and antiplatelet effects. The scaffold's ability to engage in hydrogen bonding through both nitrogen acceptors and the ortho-positioned CH donor creates exceptional opportunities for target binding. Furthermore, pyridazines serve as bioisosteres for phenyl, pyridine, and pyrimidine rings, offering medicinal chemists valuable tools for optimizing ADME properties while maintaining target affinity. The structural versatility allows extensive derivatization at positions 3, 4, and 6, enabling fine-tuning of electronic characteristics and steric profiles for specific biological targets [1].
Table 1: Pharmacological Significance of Pyridazine Derivatives in Drug Development
Biological Activity | Molecular Target | Key Structural Features | Therapeutic Application |
---|---|---|---|
Antihypertensive | PDE inhibitors | 3,6-Disubstitution patterns | Vasodilation, Heart failure |
Antidepressant | MAO inhibitors | 4-Aryl/heteroaryl substituents | Neurotransmitter modulation |
Anticonvulsant | GABAergic system | 3-Amino/oxy substitutions | Seizure disorders |
Antiplatelet | PDE3/PDE5 | Fused tricyclic systems | Thrombosis prevention |
Anticancer | Kinase inhibitors | 4-Anilino derivatives | Tyrosine kinase modulation |
The integration of pyridazine with a seven-membered carbocyclic ring creates the cyclohepta[c]pyridazine scaffold, a structurally distinctive framework with emerging pharmacological relevance. This system belongs to the broader class of fused polycyclic heterocycles where the pyridazine moiety is annulated across the c-bond of the cycloheptane ring. Systematic naming follows Hantzsch-Widman nomenclature rules, where ring size and saturation are denoted by suffixes: "cyclohepta" indicates the seven-membered aliphatic ring, while "pyridazine" specifies the diazine component. The fusion pattern ([c]-fusion) specifies the bond shared between the rings [2]. The partially saturated cycloheptane ring introduces conformational flexibility while maintaining a semi-rigid architecture essential for precise three-dimensional target interactions. The scaffold's strategic functionalization points – particularly the 3-oxo group and the 2-acetic acid side chain in our target compound – create opportunities for ionic and hydrogen bonding interactions with biological targets. Compared to its six-membered cyclohexa analogues, the expanded ring size modifies the spatial orientation of pharmacophores and influences the planarity of the system, potentially enhancing selectivity toward specific protein targets. The documented bioactivity of structurally related fused systems, such as pyridazino[3,4-b]indoles (aza-analogues of β-carbolines), underscores the therapeutic potential of such frameworks [1]. These compounds demonstrate significant affinity for neurological targets, including benzodiazepine receptors, suggesting potential CNS applications for appropriately functionalized derivatives.
Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework for predicting the biological behavior and optimizing the structure of cycloheptapyridazine derivatives. Key molecular descriptors relevant to this scaffold include:
QSAR models derived for related fused pyridazines, such as pyridazino[3,4-b]indoles, highlight the importance of the electronic character and steric bulk of substituents at specific positions for receptor affinity (e.g., benzodiazepine receptor binding) [1]. These models can be extrapolated, with appropriate parameter adjustments for ring size and flexibility, to guide the design and optimization of novel cyclohepta[c]pyridazine acetic acid derivatives for target-specific applications, potentially focusing on neurological or anti-inflammatory targets where carboxylic acid-containing motifs are prevalent.
Table 2: Predicted Physicochemical Parameters for Core Scaffolds
Scaffold Type | Calculated logP | TPSA (Ų) | Molecular Weight | H-bond Donors | H-bond Acceptors | Rotatable Bonds |
---|---|---|---|---|---|---|
Pyridazine | ~0.5 | 25-35 | 80 | 0 | 2 | 0 |
Cyclohepta[c]pyridazine-3-one | ~1.2 | ~45 | 176 | 0 | 3 | 0 |
(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic Acid | ~0.8 | ~75 | 236 | 1 | 5 | 3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: